Tert-butyl[(4-fluorophenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILEJRPIAXWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Kinetics
Kinetic Studies and Reaction Rate Determination
Kinetic analysis is a powerful tool for elucidating the step-by-step pathway of a reaction. For the synthesis of tert-butyl[(4-fluorophenyl)methyl]amine, typically formed through the nucleophilic substitution reaction between 4-fluorobenzyl halide and tert-butylamine (B42293), kinetic studies help to determine the reaction order, rate constants, and the nature of the transition state.
The Hammett equation is a linear free-energy relationship (LFER) that quantifies the influence of meta- and para-substituents on the reactivity of a benzene (B151609) ring in a given reaction. It is expressed as:
log(kₓ/k₀) = ρσ
where kₓ is the rate constant for a reaction with substituent X, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
In the context of forming N-benzyl-tert-butylamines, a Hammett plot can be constructed by reacting tert-butylamine with a series of para-substituted benzyl (B1604629) bromides. The reaction constant (ρ) provides insight into the charge distribution at the transition state. For a typical Sₙ2 reaction between an amine and a benzyl bromide, electron-withdrawing groups on the benzyl bromide enhance the electrophilicity of the benzylic carbon, accelerating the nucleophilic attack. This leads to a positive ρ value. ias.ac.in Conversely, electron-donating groups slow down the reaction.
A study on the reaction between diphenylamine (B1679370) and various substituted benzyl bromides found that electron-withdrawing groups on the benzyl bromide accelerated the reaction, yielding a positive ρ value. ias.ac.in A similar trend would be expected for the reaction with tert-butylamine. The 4-fluoro substituent on the fluorophenyl moiety has a positive Hammett σₚ value (+0.06), indicating it is a weak electron-withdrawing group. This suggests that the reaction to form this compound would be slightly faster than the reaction with unsubstituted benzyl bromide.
Table 1: Hypothetical Hammett Data for the Reaction of Tert-butylamine with Para-Substituted Benzyl Bromides
This table illustrates the expected trend based on Hammett principles for the Sₙ2 reaction. The data are representative.
| Substituent (X) | σₚ Value | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| -OCH₃ | -0.27 | 0.45 | -0.35 |
| -CH₃ | -0.17 | 0.63 | -0.20 |
| -H | 0.00 | 1.00 | 0.00 |
| -F | +0.06 | 1.15 | 0.06 |
| -Cl | +0.23 | 1.86 | 0.27 |
| -NO₂ | +0.78 | 17.78 | 1.25 |
A plot of log(kₓ/k₀) versus σₚ for these reactions would yield a straight line with a positive slope (ρ), indicating the development of negative charge at the benzylic carbon in the transition state is not significant, and the reaction is sensitive to the electrophilicity of the carbon center. researchgate.net
Linear free energy relationships (LFERs) extend beyond the Hammett equation to correlate reaction rates or equilibria with other known processes. nih.gov For amination reactions, LFERs can be used to compare the reactivity of different amines or alkylating agents. The rate of amination is strongly dependent on the nucleophilicity of the amine and the nature of the leaving group on the electrophile.
In the Sₙ2 reaction forming this compound, the transition state involves the simultaneous formation of the N-C bond and the breaking of the C-X (halide) bond. The stability of this transition state dictates the reaction rate. LFERs demonstrate that for a given amine, the reaction rate is proportional to the stability of the carbocation-like character in the transition state of the benzyl halide. rajdhanicollege.ac.instackexchange.com Allyl and benzyl halides are generally more reactive than simple alkyl halides because the transition state can be stabilized by the adjacent π-system. rajdhanicollege.ac.in
Furthermore, the nucleophilicity of the amine plays a critical role. While tert-butylamine is a primary amine, its reactivity is tempered by steric factors, which can be quantitatively assessed using Taft's steric parameter (Eₛ). LFERs can correlate the reaction rates of a series of primary amines with their basicity (pKₐ) and steric parameters, providing a comprehensive model of reactivity in amination reactions.
Factors Influencing Reaction Selectivity and Efficiency
The successful synthesis of this compound with high yield and purity depends on controlling reaction selectivity and efficiency. Several structural and environmental factors, including steric, electronic, and ionic effects, play a pivotal role.
The tert-butyl group is one of the most sterically demanding alkyl groups used in organic synthesis. chemrxiv.org Its significant bulk imposes considerable steric hindrance around the nitrogen atom in tert-butylamine and the resulting secondary amine product. This steric congestion has profound effects on reaction rates and selectivity.
In the context of N-alkylation to form the target compound, the bulky tert-butyl group can hinder the approach of the 4-fluorobenzyl halide to the nitrogen's lone pair, slowing the rate of the desired Sₙ2 reaction compared to less hindered amines like methylamine (B109427) or ethylamine. researchgate.net However, this same steric hindrance provides a significant advantage: it effectively prevents overalkylation. Once one 4-fluorobenzyl group is attached to the tert-butylamine, the resulting secondary amine, this compound, is extremely hindered. The approach of a second 4-fluorobenzyl halide molecule to form a tertiary amine or a quaternary ammonium (B1175870) salt is highly disfavored. This steric inhibition is a key factor in achieving high selectivity for the secondary amine product. researchgate.net
Table 2: Influence of Amine Steric Hindrance on Selectivity in N-Benzylation
Illustrative yields showing the effect of the nucleophile's steric bulk on product distribution.
| Amine | Alkyl Group | Product | Yield of Secondary Amine | Yield of Tertiary Amine |
| Methylamine | -CH₃ | N-Benzylmethylamine | Moderate | Significant |
| Isopropylamine | -CH(CH₃)₂ | N-Benzylisopropylamine | High | Low |
| Tert-butylamine | -C(CH₃)₃ | This compound | Excellent | Trace/None |
This effect is crucial in synthetic chemistry, allowing for the clean formation of mono-alkylated products from primary amines. mdpi.com
The electronic nature of the 4-fluorophenyl group significantly influences the reactivity of the benzylic carbon. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect makes the attached carbon atoms more electron-deficient. In the case of 4-fluorobenzyl halide, the inductive effect of fluorine increases the partial positive charge on the benzylic carbon, making it more susceptible to attack by the nucleophilic tert-butylamine. researchgate.net
However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). This resonance effect is generally weaker than its inductive effect. In nucleophilic aromatic substitution (SₙAr) reactions, the strong inductive effect of fluorine activates the ring towards nucleophilic attack, which is often the rate-determining step. chemistrysteps.commasterorganicchemistry.com While the synthesis of the target compound is typically an Sₙ2 reaction at the benzylic carbon, not an SₙAr reaction on the ring, the electronic principles are related. The net effect of the 4-fluoro substituent is a slight activation of the benzylic position towards nucleophilic attack compared to an unsubstituted benzene ring.
Substituents on the amine nucleophile also have a predictable electronic effect. Electron-donating alkyl groups, like the tert-butyl group, increase the electron density on the nitrogen atom, enhancing its nucleophilicity. Therefore, tert-butylamine is a stronger nucleophile than ammonia (B1221849), which contributes to its reactivity despite the steric hindrance.
In modern synthetic methods, particularly those employing transition metal catalysts like palladium for C-N cross-coupling reactions (Buchwald-Hartwig amination), ionic interactions play a critical role in determining selectivity. nih.gov While direct alkylation is common, catalytic methods are also employed, especially for constructing arylamines.
In a palladium-catalyzed amination, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The interactions between charged or highly polar intermediates, the catalyst, and the solvent can steer the reaction towards a specific outcome. researchgate.net For instance, the formation of a palladium-amido complex is a key step. The polarity of this complex and its interaction with the solvent or charged ligands can influence the rate of reductive elimination, which forms the desired C-N bond. acs.orgorganic-chemistry.org
The use of specific ligands on the palladium catalyst is designed to create a well-defined coordination sphere that not only facilitates the catalytic cycle but also uses non-covalent interactions, including ionic and dipole-dipole interactions, to control substrate approach and product formation. The choice of base and solvent can also create specific ionic environments that stabilize key transition states, thereby enhancing reaction rates and selectivity. For example, using ammonium salts directly as the amine source in palladium-catalyzed reactions can alter the catalyst's resting state and improve selectivity for the primary amine product by influencing the ionic strength and species present in the reaction mixture. organic-chemistry.orgresearchgate.net
Substrate Scope and Limitations in Catalytic Aminations
The successful application of catalytic amination reactions hinges on the compatibility of the substrates, namely the amine and the electrophile (typically an aryl or heteroaryl halide), with the chosen catalytic system. The steric and electronic properties of both coupling partners play a pivotal role in determining the efficiency and feasibility of the carbon-nitrogen bond formation. While extensive research has been dedicated to broadening the scope of catalytic aminations, specific data on the substrate scope and limitations for this compound remains limited in publicly available scientific literature. However, by extrapolating from general principles of well-established catalytic amination methods, such as the Buchwald-Hartwig reaction, and considering the structural features of this compound, we can infer its likely reactivity, potential substrate pairings, and inherent limitations.
This compound is a secondary amine characterized by significant steric hindrance around the nitrogen atom due to the presence of a bulky tert-butyl group and a 4-fluorobenzyl group. This steric bulk is a critical factor influencing its reactivity in catalytic aminations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The success of this reaction is highly dependent on the nature of the amine, the aryl halide, the palladium catalyst, the phosphine (B1218219) ligand, and the base.
Aryl Halide Scope:
Generally, the reactivity of aryl halides in Buchwald-Hartwig amination follows the order: Ar-I > Ar-Br > Ar-Cl. For a sterically hindered secondary amine like this compound, the coupling with more reactive aryl iodides and bromides is expected to be more successful. Electron-deficient aryl halides are typically more reactive in the oxidative addition step of the catalytic cycle. Therefore, aryl bromides and chlorides bearing electron-withdrawing groups would likely be suitable coupling partners. Conversely, electron-rich and sterically hindered aryl halides, especially ortho-substituted ones, would present a significant challenge due to slower oxidative addition and increased steric clash with the already bulky amine.
Table 3.3.4.1: Predicted Substrate Scope for Buchwald-Hartwig Amination with this compound
| Aryl Halide Partner | Predicted Reactivity | Rationale |
| Electron-deficient Aryl Bromides | High | Favorable oxidative addition. |
| Electron-neutral Aryl Bromides | Moderate to High | Generally good reactivity. |
| Electron-rich Aryl Bromides | Moderate | Slower oxidative addition. |
| Sterically Hindered Aryl Bromides | Low to Moderate | Steric hindrance impedes coupling. |
| Electron-deficient Aryl Chlorides | Moderate | Requires highly active catalyst systems. |
| Electron-neutral/rich Aryl Chlorides | Low | Challenging substrates for this amine. |
| Heteroaryl Halides | Variable | Dependent on the heteroaromatic system. |
Limitations:
The primary limitation for the use of this compound in Buchwald-Hartwig aminations is its steric bulk. This can hinder the approach of the amine to the palladium center and slow down the crucial reductive elimination step that forms the desired C-N bond. To overcome this, the choice of a suitable phosphine ligand is critical. Bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos) or specific bidentate ligands have been developed to facilitate the coupling of sterically demanding amines. nih.gov
Another potential limitation is the basicity of the amine. While generally a strong base is used in the reaction (e.g., sodium tert-butoxide), the amine itself can influence the catalytic cycle.
Reductive Amination
Reductive amination offers an alternative route to forming C-N bonds, typically by reacting an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ.
Carbonyl Substrate Scope:
In the context of using this compound as the amine component, the reaction would involve its condensation with an aldehyde or a ketone.
Aldehydes: Aliphatic and aromatic aldehydes are generally good substrates for reductive amination. The reaction with unhindered aldehydes is expected to proceed with relative ease.
Ketones: Ketones, being more sterically hindered than aldehydes, would be more challenging substrates. The formation of the iminium ion intermediate would be slower, potentially leading to lower yields or requiring more forcing reaction conditions. Highly hindered ketones would likely be poor substrates.
Table 3.3.4.2: Predicted Substrate Scope for Reductive Amination with this compound
| Carbonyl Partner | Predicted Reactivity | Rationale |
| Aliphatic Aldehydes | High | Favorable iminium ion formation. |
| Aromatic Aldehydes | High | Generally good substrates. |
| Acyclic Ketones | Moderate | Steric hindrance can slow the reaction. |
| Cyclic Ketones | Moderate | Reactivity depends on ring size and strain. |
| Sterically Hindered Ketones | Low | Iminium ion formation is disfavored. |
Limitations:
A key limitation in the reductive amination with this compound would be the steric hindrance impacting the initial formation of the hemiaminal and its subsequent dehydration to the iminium ion. This is particularly true for reactions involving ketones. The choice of the reducing agent is also crucial; milder reducing agents like sodium triacetoxyborohydride (B8407120) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.
Advanced Spectroscopic Characterization for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like tert-butyl[(4-fluorophenyl)methyl]amine. numberanalytics.com It provides detailed information about the carbon-hydrogen framework and the local chemical environment of each nucleus.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.
For this compound, the expected signals in the ¹H NMR spectrum include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the two benzylic protons, and signals for the four protons on the 4-fluorophenyl ring. The aromatic protons are expected to appear as two distinct multiplets due to coupling with each other and with the fluorine atom.
The ¹³C NMR spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the benzylic carbon, and the carbons of the fluorophenyl ring. The carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -C(CH₃)₃ | ~1.1 | -C (CH₃)₃ | ~50 |
| -NH- | Variable | -C(C H₃)₃ | ~29 |
| -CH₂- | ~3.7 | -C H₂- | ~45 |
| Aromatic CH | ~7.0 (dd) | Aromatic CH | ~115 (d, ²JCF) |
| Aromatic CH | ~7.3 (dd) | Aromatic CH | ~130 (d, ³JCF) |
| Aromatic C-F | ~162 (d, ¹JCF) | ||
| Aromatic C-CH₂ | ~135 (d, ⁴JCF) |
Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. wikipedia.org These experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. numberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. numberanalytics.comwikipedia.org For this compound, a COSY spectrum would show correlations between the coupled protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.comwikipedia.org It is invaluable for assigning carbon resonances by linking them to their known proton assignments. For the target molecule, HSQC would show correlations between the tert-butyl protons and the methyl carbons, the benzylic protons and the benzylic carbon, and the aromatic protons and their respective aromatic carbons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. In this case, HMBC would reveal correlations from the benzylic protons to the aromatic carbons and the quaternary carbon of the tert-butyl group, confirming the connectivity of the main structural units.
The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum due to interactions between the solvent and the analyte. umn.eduunn.edu.ng These interactions can include hydrogen bonding, aromatic solvent-induced shifts (ASIS), and general polarity effects. reddit.com
For this compound, the chemical shift of the N-H proton is particularly sensitive to the solvent environment. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the N-H signal would appear at a lower chemical shift. In contrast, in polar, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the signal would be shifted significantly downfield due to strong hydrogen bonding with the solvent molecules. pitt.edu The aromatic and benzylic protons can also experience smaller shifts depending on the solvent's polarity and aromaticity. unn.edu.ng Studying these solvent effects can provide additional information about the molecule's electronic structure and potential intermolecular interactions. unn.edu.ngnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com
High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound, as each formula has a unique exact mass. For this compound (C₁₁H₁₆FN), HRMS is used to confirm its elemental composition.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
|---|
The close agreement between the calculated and observed exact mass provides strong evidence for the assigned molecular formula. nih.gov
Coupling chromatographic separation techniques with mass spectrometry provides a robust method for analyzing complex mixtures and confirming the purity and identity of compounds. lcms.cz
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. nih.gov this compound can be analyzed by GC-MS, where it would be separated from impurities based on its boiling point and polarity before entering the mass spectrometer. northwestern.edu The resulting mass spectrum would show the molecular ion peak (if stable enough under electron ionization) and characteristic fragmentation patterns. A common fragmentation pathway for benzylamines involves cleavage of the C-C bond alpha to the nitrogen, leading to the loss of the tert-butyl group and the formation of a stable fluorobenzyl fragment or tropylium-type ion.
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not suitable for GC. nih.gov For this compound, LC-MS would involve separating the compound on an LC column followed by detection using a mass spectrometer, often with a soft ionization technique like electrospray ionization (ESI). This method is highly effective for confirming the molecular weight of the compound and assessing its purity in various sample matrices. lcms.cz
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the spectrum is expected to be dominated by vibrations from the N-H, C-H, C-F, and aromatic C=C bonds.
Key expected vibrational modes include:
N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration (ν N-H) is anticipated, typically appearing as a weak to medium band in the 3300-3500 cm⁻¹ region. An N-H bending vibration (δ N-H) is also expected around 1550-1650 cm⁻¹.
C-H Vibrations: The molecule contains both sp³-hybridized carbons (tert-butyl and methylene (B1212753) groups) and sp²-hybridized carbons (aromatic ring). Strong bands from the asymmetric and symmetric stretching of the sp³ C-H bonds are expected between 2850 and 3000 cm⁻¹. Aromatic C-H stretching appears at higher wavenumbers, typically above 3000 cm⁻¹. C-H bending vibrations for the methyl groups of the tert-butyl moiety would produce characteristic bands, including an umbrella mode around 1365 cm⁻¹.
Aromatic Ring Vibrations: The carbon-carbon stretching vibrations (ν C=C) within the 4-fluorophenyl ring are expected to produce a series of sharp bands in the 1450-1600 cm⁻¹ region.
C-F Vibration: A strong absorption band due to the C-F stretching vibration (ν C-F) is a key feature for identifying the fluorophenyl group, typically occurring in the 1250-1000 cm⁻¹ range.
Interactive Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Weak to Medium |
| Secondary Amine (N-H) | N-H Bend | 1550 - 1650 | Variable |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Alkyl C-H (tert-butyl, CH₂) | C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 | Medium to Strong |
| tert-Butyl | C-H Bend (Umbrella) | ~1365 | Strong |
| C-N | C-N Stretch | 1020 - 1250 | Medium |
| C-F | C-F Stretch | 1000 - 1250 | Strong |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.
For this compound, prominent Raman bands would be expected for:
Aromatic Ring Breathing Mode: A strong, sharp signal corresponding to the symmetric expansion and contraction of the fluorophenyl ring is anticipated, typically below 1000 cm⁻¹.
Symmetric C-C Stretching: The symmetric stretching of the C-C bonds within the tert-butyl group would also yield a strong Raman band.
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be visible in the 2800-3100 cm⁻¹ region.
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (e.g., silver or gold). While no specific SERS studies on this compound have been reported, such an analysis could provide valuable information on the molecule's orientation and interaction with the metal surface, likely through the nitrogen lone pair or the aromatic π-system.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The absorption is primarily dictated by the presence of chromophores—in this case, the 4-fluorophenyl ring.
The electronic spectrum of this compound is expected to be characterized by π → π* transitions within the aromatic ring. Benzene (B151609) and its derivatives typically exhibit two main absorption bands:
The E-band (a π → π* transition) appears at shorter wavelengths (typically < 220 nm) with a high molar absorptivity (ε).
The B-band (also a π → π* transition) is observed at longer wavelengths (around 250-280 nm), is broader, and has a much lower molar absorptivity. This band often shows fine vibrational structure.
The presence of substituents—the fluorine atom and the tert-butylaminomethyl group—on the benzene ring will cause shifts in the position (λmax) and intensity of these bands. The nitrogen atom's non-bonding electrons (n-electrons) could potentially undergo an n → σ* transition, but this typically occurs at very short wavelengths (< 200 nm) and is often obscured by the much stronger π → π* absorptions.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on its solid-state conformation. This includes:
Bond Lengths and Angles: Accurate measurement of all interatomic distances and angles.
Molecular Conformation: The exact dihedral angles defining the spatial orientation of the tert-butyl and fluorophenyl groups relative to each other.
Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.
Unit Cell Parameters: The dimensions of the repeating unit that forms the crystal.
This data provides an unambiguous confirmation of the molecule's structural identity and connectivity in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions would be expected to dictate the supramolecular architecture.
Hydrogen Bonding: The secondary amine group is a classic hydrogen bond donor (N-H). The lone pair of electrons on the nitrogen atom and the electronegative fluorine atom can both act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains (N-H···N) or dimers, which are common motifs in the crystal structures of secondary amines. The formation of N-H···F bonds is also a possibility.
Interactive Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Geometry / Significance |
| Hydrogen Bond | N-H | N (lone pair) | Forms chains or dimers, a primary organizing force. |
| Hydrogen Bond | N-H | F | Potentially forms alternative hydrogen-bonded networks. |
| C-H...π Interaction | C-H (Alkyl) | π-system (Phenyl Ring) | Stabilizes packing, often observed with bulky alkyl groups. nih.gov |
Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Fluorophenyl Methyl Amine
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a molecule like Tert-butyl[(4-fluorophenyl)methyl]amine, these calculations could provide insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
A critical first step in any DFT study is the appropriate selection of the exchange-correlation functional and the basis set. The choice of functional, such as B3LYP, PBE0, or M06-2X, in combination with a suitable basis set, for instance, from the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., cc-pVTZ) families, would be essential to accurately model the electronic properties of this compound. The selection would typically be validated against experimental data if available, or benchmarked against higher-level theoretical methods.
Once a functional and basis set are chosen, the molecular geometry of this compound would be optimized to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. From the optimized geometry, various thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy could be determined. Frequency calculations are typically performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
To investigate the electronic absorption properties of this compound, Time-Dependent DFT (TD-DFT) calculations would be employed. This method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n → π, π → π). The results from TD-DFT could be used to predict and interpret the UV-Vis absorption spectrum of the molecule.
For higher accuracy, particularly for thermochemical data, ab initio methods could be utilized. Methods like the Complete Basis Set (CBS) models, such as CBS-Q, are composite methods that extrapolate to the complete basis set limit to provide highly accurate energies. While computationally more demanding than DFT, these methods serve as a valuable benchmark for the results obtained from DFT calculations.
Density Functional Theory (DFT) Studies
Molecular Electronic Structure Analysis
Beyond energy and geometry, a detailed analysis of the molecular electronic structure provides deeper insights into bonding, charge distribution, and reactivity. For this compound, such an analysis would illuminate the influence of the electron-withdrawing fluorine atom and the bulky tert-butyl group on the electronic environment of the molecule. This would typically involve techniques such as Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions, and the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds.
Detailed Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the detailed outline provided for a comprehensive analysis, specific studies focusing on the Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, nonlinear optical (NLO) properties, and in-depth conformational analysis of this particular molecule are not present in the surveyed research databases.
Computational chemistry is a powerful tool for predicting molecular properties and reactivity. Techniques such as Density Functional Theory (DFT) are often employed to investigate the electronic structure and behavior of molecules. nih.govnih.gov For many compounds, these studies provide valuable insights into their potential applications.
While general principles of these computational methods are well-established, their application to this compound has not been specifically documented. For instance, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. nih.govyoutube.comirjweb.com The energy gap between these orbitals can indicate the molecule's stability. nih.gov Similarly, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.idresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between donor and acceptor orbitals. wisc.eduwisc.edu Furthermore, the study of molecular hyperpolarizability is essential for identifying materials with potential nonlinear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.netresearchgate.netnih.gov
Conformational analysis, often conducted through Potential Energy Surface (PES) scans, is vital for understanding the different spatial arrangements (rotational isomers or conformers) of a molecule and their relative stabilities. uni-muenchen.dereadthedocs.ioresearchgate.netresearchgate.net This analysis helps in identifying the most stable conformers and understanding the energy barriers between them. researchgate.net
However, searches for specific data related to HOMO-LUMO gaps, MEP maps, NBO interaction energies, hyperpolarizability values, or potential energy surface scans for this compound did not yield any dedicated studies. Research is available for structurally related but more complex molecules that contain either a tert-butyl group or a 4-fluorophenyl group, but this information cannot be directly extrapolated to the target compound due to differences in molecular structure and electronic environment. nih.govresearchgate.netresearchgate.netiucr.orgiucr.org
The absence of this specific information in the public domain underscores a niche area for future research. A dedicated computational study on this compound would be necessary to generate the specific data required for a thorough analysis as outlined. Such research would contribute to a deeper understanding of its chemical behavior and potential applications.
Conformational Analysis
Influence of Steric and Electronic Factors on Conformational Preference
The conformational preference of this compound is significantly governed by a delicate interplay of steric and electronic factors inherent in its molecular structure. The most prominent feature is the tert-butyl group, which, due to its substantial steric bulk, imposes significant conformational constraints. Steric hindrance from this group dictates the spatial arrangement of the molecule to minimize unfavorable van der Waals interactions. Theoretical models show that bulky groups like tert-butyl will orient themselves to occupy the least crowded space, influencing the torsion angles around the C-N bond.
Electronically, the 4-fluorophenyl group plays a crucial role. The fluorine atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect can influence the bond lengths and angles within the phenyl ring and the benzylic carbon. For instance, in a related fluorophenyl compound, the C-F bond length was observed to be approximately 1.359 Å, and the inductive effect of fluorine was suggested to cause a shortening of the C1-C6 bond length within the phenyl ring. nih.gov Furthermore, stereoelectronic factors, such as hyperconjugation involving the C-F antibonding orbitals, can contribute to stabilizing certain conformations, a phenomenon noted in other halogenated cyclic systems. chemrxiv.org The combination of the steric demands of the tert-butyl group and the electronic influence of the 4-fluorophenyl ring results in a preferred conformation that represents the lowest energy state by optimizing spatial arrangement and electronic stability.
Conformational Locking by Bulky Substituents (e.g., Tert-butyl Group A-values)
The concept of "conformational locking" is well-exemplified by the tert-butyl group, whose influence is quantified by its A-value (conformational free energy). The A-value represents the energy difference between a substituent being in the axial versus the equatorial position on a cyclohexane (B81311) ring. The tert-butyl group has a very large A-value (approximately 5 kcal/mol), indicating a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. researchgate.net
This strong energetic preference effectively "locks" the conformation of the ring. In the context of this compound, while it is an acyclic molecule, the same principle applies to the rotation around the C-N bond. The sheer size of the tert-butyl group restricts the rotational freedom, forcing the molecule to adopt and maintain a conformation where the bulky group is positioned away from the fluorophenyl ring to minimize steric clash. Computational studies on related structures have demonstrated that the presence of a bulky group can dramatically alter conformational preferences, even forcing other groups into less favorable positions to accommodate its size. chemrxiv.org This restriction of movement is a key feature in molecular design, as it reduces the number of accessible conformations, leading to a more rigid structure with a more defined shape for interacting with biological targets.
Intermolecular Interactions and Crystal Engineering Studies (from Hirshfeld surface analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing critical insights for crystal engineering. researchgate.netnih.gov While a specific analysis for this compound is not detailed in the provided results, studies on analogous molecules containing tert-butyl and fluorophenyl moieties reveal the nature of interactions that govern its solid-state packing.
In the crystal structure of a related piperazine (B1678402) derivative, Hirshfeld analysis was used to investigate the crystal packing patterns. nih.govresearchgate.netresearchgate.net The analysis allows for the generation of 2D fingerprint plots, which quantify the contribution of different types of intermolecular contacts. Typically, H···H contacts account for the largest portion of the surface due to the abundance of hydrogen atoms. nih.govnih.gov Other significant interactions for similar structures include C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the fluorophenyl ring, and weak C-H···O or C-H···F hydrogen bonds. nih.govresearchgate.net
For example, analysis of a related compound showed contributions from O···H (3.1%) and F···H (5.4%) contacts. nih.gov These interactions, though weak, are directional and collectively play a crucial role in the stability and architecture of the final crystal structure. nih.govresearchgate.net Understanding these packing motifs is fundamental to crystal engineering, as it allows for the rational design of crystalline materials with desired physical properties.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | ~36-69% | Represents van der Waals forces and is typically the largest contributor due to the high surface abundance of hydrogen atoms. nih.govnih.gov |
| C···H / H···C | ~11-21% | Includes weak C-H···π interactions, which are important for the packing of aromatic molecules. nih.govnih.gov |
| O···H / H···O | ~3-18% | Indicates the presence of weak C-H···O hydrogen bonds, contributing to the stability of the crystal lattice. nih.govnih.gov |
| F···H / H···F | ~5% | Represents weak hydrogen bonding involving the fluorine atom, influencing the specific orientation of molecules. nih.gov |
Computational Studies on Ligand-Target Interactions (Mechanistic focus only)
Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it interacts with a target protein. mdpi.com For this compound, docking simulations would place the molecule into the active site of a specific protein target to identify the most stable binding pose, which is typically quantified by a docking score or binding energy. mdpi.comnih.gov
The simulation evaluates various conformations of the ligand within the binding pocket, and the results reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For this specific molecule, the amine group could act as a hydrogen bond donor or acceptor, the fluorophenyl ring could engage in π-π or π-alkyl interactions with aromatic residues like phenylalanine or tyrosine, and the bulky tert-butyl group would likely fit into a hydrophobic pocket. rasayanjournal.co.in The predicted binding mode provides a structural hypothesis for the ligand's mechanism of action at the molecular level. frontiersin.org
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -8.6 |
| Hydrogen Bonds | Amine N-H with ASP119 (2.40 Å) |
| Hydrophobic Interactions | Tert-butyl group with VAL82, LEU121; Phenyl ring with ALA146 |
| Interacting Residues | ASP119, VAL82, LEU121, ALA146, PHE290 |
Following docking, more rigorous computational methods are employed to elucidate binding affinities and refine the understanding of the binding mechanism. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the free energy of binding for the ligand-protein complex. frontiersin.org This method provides a more accurate estimation of binding affinity than docking scores alone by considering contributions from various energy components.
The binding free energy (ΔG) is calculated based on electrostatic energy, van der Waals energy, and solvation energy. frontiersin.org Analysis of these components reveals the primary driving forces for binding. For instance, a favorable van der Waals energy component would suggest that shape complementarity and hydrophobic interactions are key, which would be expected for the tert-butyl group. rasayanjournal.co.in A strong electrostatic component would highlight the importance of hydrogen bonds and other polar interactions involving the amine and fluoro-substituent. These calculations provide a quantitative basis for understanding why a ligand binds to its target and the mechanism through which it achieves stability. rasayanjournal.co.in
Computational modeling helps to define the essential structural requirements for a ligand to achieve potent and specific interactions with its target. By analyzing the docked pose of this compound, a pharmacophore model can be developed. This model identifies the key chemical features (e.g., hydrogen bond donor, aromatic ring, hydrophobic center) and their optimal spatial arrangement required for binding.
For this molecule, the structural requirements would likely include:
A hydrophobic bulky group: The tert-butyl group is crucial for filling a specific hydrophobic pocket in the receptor, contributing to affinity through the hydrophobic effect.
An aromatic ring: The fluorophenyl group is important for establishing π-stacking or hydrophobic interactions.
A hydrogen-bonding moiety: The secondary amine is critical for forming directional hydrogen bonds that anchor the ligand in the active site.
An electronegative atom: The fluorine atom can modulate the electronic properties of the ring and may form specific, albeit weak, interactions with the protein.
Understanding these structure-activity relationships (SAR) is vital for designing more effective analogs. nih.gov For example, modifying the position of the fluorine or the size of the alkyl group and then computationally predicting the effect on binding affinity can guide the synthesis of new compounds with improved therapeutic potential.
Tert Butyl 4 Fluorophenyl Methyl Amine As a Synthetic Intermediate and Chemical Probe
Utility in the Synthesis of Advanced Organic Scaffolds
Tert-butyl[(4-fluorophenyl)methyl]amine serves as a valuable starting material in the synthesis of complex molecular architectures, particularly in the construction of heterocyclic and biologically active compounds. Its structural features, including the reactive amine group, the fluorinated phenyl ring, and the sterically demanding tert-butyl group, allow for its incorporation into diverse and advanced organic scaffolds.
One notable application is in the synthesis of intricate piperazine (B1678402) derivatives. For instance, a related precursor, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, is utilized in a modified Bruylants reaction to create a sterically congested piperazine compound. This reaction involves the nucleophilic attack of an organometallic reagent onto a transient iminium ion, demonstrating the utility of such building blocks in generating complex quaternary carbon centers. nih.govresearchgate.net The synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate highlights the role of these intermediates in accessing pharmacologically relevant cores. nih.govresearchgate.netiucr.org
Furthermore, the amine functionality of this compound allows it to participate in multicomponent reactions, which are efficient strategies for building molecular complexity in a single step. These reactions can be employed to synthesize a variety of heterocyclic scaffolds, such as pyrroles and pyrazolo[3,4-d] nih.govresearchgate.netoxazines, which are known to possess a range of biological activities, including antimicrobial and anti-leishmanial properties. nih.gov The presence of the 4-fluorophenyl group is often crucial, as the fluorine atom can modulate the electronic properties and biological activity of the final molecule. nih.gov
The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the preparation of various amide derivatives. For example, it can be condensed with different carboxylic acids to form compounds like tert-butyl 2-(4-fluorobenzamido)phenylcarbamate. nih.gov Such reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov
| Scaffold Type | Synthetic Reaction | Key Features of the Scaffold | Potential Application |
|---|---|---|---|
| Piperazine Derivatives | Modified Bruylants Reaction | Sterically congested, contains a quaternary carbon | Pharmacologically active cores |
| Carbazole-tethered Pyrroles | Three-component reaction | Heterocyclic system with potential bioactivity | Anti-mycobacterial agents |
| α-Aminophosphonates | Kabachnik–Fields Reaction | Contains a phosphonate (B1237965) group | Anti-leishmanial agents |
| Amide Derivatives | Amide coupling | Scaffolds for biological screening | Anti-inflammatory agents |
Development of Derivatized Analogs for Mechanistic Studies
The synthesis of derivatized analogs of this compound is a key strategy for investigating reaction mechanisms. By systematically modifying the structure of the parent compound, researchers can gain insights into the electronic and steric effects that govern chemical transformations.
One area of investigation involves the study of C-F bond activation reactions. The stereochemical outcome of nucleophilic substitution at the benzylic position can be probed using isotopically labeled analogs. For example, the use of an enantiopure isotopomer of benzyl (B1604629) fluoride (B91410) allows for the determination of whether a reaction proceeds through a dissociative (SN1) or associative (SN2) pathway. nih.gov By observing the degree of stereointegrity in the product, the mechanism of C-F activation by different hydrogen-bond donors can be elucidated. nih.gov This approach can be extended to derivatives of this compound to understand how the bulky tert-butyl group and the electronic nature of the fluorinated ring influence the transition state of such reactions.
Furthermore, the synthesis of a series of related compounds with varying substituents on the phenyl ring can provide valuable information for quantitative structure-activity relationship (QSAR) studies and for understanding binding interactions with biological targets. For instance, the preparation of a series of tert-butyl 2-(substituted benzamido) phenylcarbamates, where the substitution pattern on the benzamido ring is varied, allows for the exploration of how different electronic and steric properties affect anti-inflammatory activity. nih.gov Docking studies with these analogs can then be used to rationalize the experimental findings and to refine models of the receptor binding site. nih.gov
The development of acene-based derivatives bearing tert-butyl-nitroxyl radicals provides another avenue for mechanistic studies, particularly in the field of molecular magnetism and spin-state switching. mdpi.com Quantum chemical modeling of these derivatives can help in understanding the factors that favor isomerization between different spin states, which is crucial for the design of molecular switches and data storage materials. mdpi.com
| Analog Type | Modification | Mechanistic Insight | Methodology |
|---|---|---|---|
| Isotopically Labeled Analogs | Deuterium (B1214612) labeling at the benzylic position | Determination of SN1 vs. SN2 pathway in C-F activation | 2H NMR spectroscopy in a chiral liquid crystal matrix |
| Substituted Benzamides | Variation of substituents on the phenyl ring | Structure-activity relationship (SAR) for biological activity | In vivo assays and in silico docking studies |
| Acene-Based Derivatives | Attachment of tert-butyl-nitroxyl radicals | Elucidation of spin-state switching mechanisms | Quantum chemical modeling |
Application as a Chemical Probe for Exploring Reaction Pathways
The unique properties of the fluorine atom make this compound and its derivatives valuable as chemical probes for investigating reaction pathways and biological processes, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making ¹⁹F NMR a sensitive technique for detecting and characterizing fluorinated molecules in complex environments.
Perfluoro-tert-butyl groups, which contain nine chemically equivalent fluorine atoms, are particularly effective as ¹⁹F NMR probes due to the strong, sharp singlet they produce in the NMR spectrum. researchgate.net Analogs of biomolecules containing this tag can be synthesized to study protein-protein interactions and enzyme kinetics. researchgate.netnih.gov For example, perfluoro-tert-butyl hydroxyprolines have been incorporated into peptide substrates to monitor the activity of protein kinases in real-time. nih.gov The chemical shift of the ¹⁹F signal is sensitive to the local environment, and changes in the signal can be used to quantify the rate of phosphorylation. nih.gov This approach could be adapted using derivatives of this compound to probe a variety of biological systems.
The fluorine atom can also serve as a sensitive reporter for characterizing interactions in the minor groove of DNA. d-nb.info By incorporating a fluorinated group into a DNA strand, changes in the ¹⁹F NMR spectrum upon binding of proteins or small molecules can provide information about the binding event and the local structural perturbations. d-nb.info
Beyond biological applications, isotopically labeled analogs of fluorinated benzylamines can be used to explore the intimate details of reaction mechanisms. As mentioned previously, the stereochemical fate of a deuterium label at the benzylic position can distinguish between SN1 and SN2 pathways in nucleophilic substitution reactions. nih.gov This provides a powerful tool for understanding the factors that control the reactivity and selectivity of these important transformations.
| Probe Type | Technique | System Studied | Information Obtained |
|---|---|---|---|
| Perfluoro-tert-butyl labeled peptides | 19F NMR | Protein kinase activity | Kinetics of phosphorylation, enzyme inhibition |
| Fluorinated nucleotides | 19F NMR | DNA structure and interactions | Dynamics of interactions in the minor groove |
| Deuterium-labeled benzyl fluorides | 2H NMR | Nucleophilic substitution reactions | Reaction pathway (SN1 vs. SN2) |
| Fluorine-labeled amine metabolites | 19F NMR | Serum amine profiling | Identification and quantification of metabolites |
Role in Fluorine Chemistry and Fluorinated Building Blocks
This compound is an exemplar of a fluorinated building block, a class of compounds that is of immense importance in modern medicinal chemistry, agrochemistry, and materials science. The strategic introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.
Fluorinated chiral amines, in particular, are highly sought-after building blocks. The presence of fluorine can decrease the basicity of the amine group, which can improve the bioavailability of a drug molecule by altering its pKa and lipophilicity. nih.gov The synthesis of such amines often relies on stereoselective methods, such as the use of N-tert-butylsulfinyl imines, to control the stereochemistry at the carbon atom bearing the amine group. nih.gov
The compound itself can be seen as a synthon for the introduction of the 4-fluorobenzylamino moiety into larger molecules. This group can be incorporated through various chemical transformations, including alkylation, acylation, and reductive amination. The fluorine atom on the phenyl ring can also influence the regioselectivity of further reactions on the aromatic ring, such as palladium-catalyzed C-H bond functionalization. researchgate.net
Furthermore, fluorinated building blocks like this compound are precursors to other valuable synthons. For example, derivatives of fluorinated pyrrolidines, which are useful in the development of dipeptidyl peptidase IV inhibitors, can be synthesized from fluorinated starting materials. nih.gov The development of efficient methods for the synthesis of these building blocks is a key area of research in fluorine chemistry.
| Compound Name |
|---|
| This compound |
| tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate |
| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate |
| dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate |
| benzyl fluoride |
| perfluoro-tert-butyl hydroxyproline |
| 4-fluoropyrrolidine-2-carbonyl fluoride |
Structure Activity Relationship Sar Studies: Mechanistic Implications
Correlation of Structural Modifications with Reaction Selectivity
The selectivity of a chemical reaction—be it regioselectivity, chemoselectivity, or diastereoselectivity—is intimately linked to the structure of the reactants. In the case of N-benzyl-tert-butylamine derivatives, modifications to the phenyl ring or the N-alkyl group can significantly alter the electronic and steric environment of the reactive centers, thereby influencing the selectivity of a given transformation.
Regioselectivity:
In reactions where multiple sites on the molecule can react, structural features guide the reaction to a specific location. For instance, in electrophilic aromatic substitution reactions on the phenyl ring of tert-butyl[(4-fluorophenyl)methyl]amine, the fluorine atom, being an ortho-, para-director, and the benzylamine (B48309) moiety will influence the position of substitution. However, the bulky tert-butyl group can sterically hinder access to the nitrogen atom, potentially influencing the regioselectivity in reactions involving the amine itself.
In the context of cyclometalation reactions, such as cyclopalladation, the regioselectivity of C-H bond activation can be tuned by the choice of reagents and the nature of the substituents. For example, in a study on N-methyl-α-tert-butylbenzylamine, a close analog, competition between the activation of an sp³ C-H bond on the tert-butyl group and an sp² C-H bond on the phenyl ring was observed. The outcome was dependent on the palladium precursor used, with PdCl₄²⁻ favoring sp³ C-H activation and PdI₄²⁻ leading to regioselective sp² C-H activation on the aromatic ring. researchgate.net This highlights how subtle changes in the reaction conditions and molecular structure can dictate the regiochemical outcome.
Chemoselectivity:
Chemoselectivity, the preferential reaction of one functional group over another, is also highly dependent on the molecular structure. The presence of the fluorine atom in this compound can modulate the nucleophilicity of the amine. This can be critical in reactions where other nucleophilic sites are present in the reaction mixture or on other reactants. The electron-withdrawing nature of fluorine can slightly decrease the basicity and nucleophilicity of the nitrogen atom, which could be exploited to achieve selective reactions at other functional groups.
The bulky tert-butyl group also plays a significant role in chemoselectivity by sterically shielding the nitrogen atom. This can prevent or slow down reactions at the amine, allowing other, less hindered functional groups to react preferentially.
Influence of Substituents on Mechanistic Pathways and Efficiencies
Substituents on the phenyl ring of N-benzyl-tert-butylamine derivatives exert a profound influence on the rates and mechanisms of their reactions. These effects are primarily electronic in nature and can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).
The fluorine atom at the para-position of this compound is moderately electron-withdrawing, which can influence the stability of intermediates and transition states. For instance, in nucleophilic substitution reactions where the benzylamine acts as the nucleophile, electron-withdrawing groups on the phenyl ring generally decrease the reaction rate by reducing the nucleophilicity of the amine. epa.gov
In a study on the ruthenium-catalyzed deaminative coupling of para-substituted benzylamines, a Hammett plot revealed a negative ρ value of -0.79. This indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state, while electron-withdrawing groups, such as fluorine, slow it down. The relative rates of reaction for various para-substituted benzylamines in this catalytic system are presented in the table below.
| Substituent (X) on 4-X-C₆H₄CH₂NH₂ | Hammett Constant (σp) | Relative Rate (kX/kH) |
|---|---|---|
| -OCH₃ | -0.27 | 2.51 |
| -CH₃ | -0.17 | 1.66 |
| -H | 0.00 | 1.00 |
| -F | 0.06 | 0.74 |
| -Cl | 0.23 | 0.45 |
| -CF₃ | 0.54 | 0.18 |
The bulky tert-butyl group primarily exerts a steric influence. In reactions where the nitrogen atom is the reactive center, the tert-butyl group can hinder the approach of reactants, potentially slowing down the reaction or favoring a different mechanistic pathway that avoids steric congestion. For example, in nucleophilic substitution reactions, significant steric hindrance can disfavor a concerted Sₙ2 mechanism and promote a stepwise Sₙ1 mechanism if a stable carbocation can be formed.
Stereochemical Implications of Substituent Variations
When a chiral center is present in the molecule, such as at the benzylic carbon, the nature of the substituents can have significant stereochemical implications for the reaction products. The stereochemical outcome of a reaction at a chiral benzylic center is often determined by the competition between Sₙ1 and Sₙ2 mechanistic pathways.
An Sₙ2 reaction proceeds with inversion of stereochemistry, as the nucleophile attacks from the side opposite to the leaving group. In contrast, an Sₙ1 reaction involves the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to racemization or a mixture of stereoisomers.
For a hypothetical chiral derivative of this compound, such as N-(1-(4-fluorophenyl)ethyl)-tert-butylamine, the substituents would play a crucial role in determining the preferred mechanistic pathway in a nucleophilic substitution reaction.
Electronic Effect of the 4-Fluoro Group: The electron-withdrawing fluorine atom can destabilize the formation of a benzylic carbocation. This would make the Sₙ1 pathway less favorable, thus favoring the Sₙ2 mechanism and leading to a higher degree of inversion of stereochemistry.
Steric Effect of the Tert-butyl Group: The large tert-butyl group on the nitrogen atom can create significant steric hindrance around the reaction center. This could disfavor the backside attack required for an Sₙ2 reaction, potentially making the Sₙ1 pathway more competitive, especially with a good leaving group and in a polar protic solvent.
The interplay between these electronic and steric effects, along with the reaction conditions (solvent, nucleophile strength), will ultimately determine the stereochemical outcome. For instance, a strong nucleophile in a polar aprotic solvent would likely favor an Sₙ2 pathway, leading to inversion of configuration. Conversely, a weak nucleophile in a polar protic solvent would favor an Sₙ1 pathway, resulting in racemization.
In diastereoselective reactions, where a new chiral center is formed in a molecule that already contains one, substituents can influence the preferred orientation of the reactants in the transition state, thereby determining the ratio of diastereomeric products. For example, in the addition of a nucleophile to an imine derived from a chiral benzylamine, the substituents on the phenyl ring and the N-alkyl group can influence the facial selectivity of the attack, leading to a preference for one diastereomer over the other.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
